N-(2,4-dimethoxybenzyl)cyclohexanamine

Sigma-2 receptor Binding affinity SAR

Researchers using generic dimethoxybenzyl analogs risk SAR invalidation due to uncontrolled substitution patterns. N-(2,4-Dimethoxybenzyl)cyclohexanamine provides a defined 2,4-substitution ensuring batch-to-batch reproducibility in sigma-2 receptor studies. - Sigma-2 affinity (Ki=90 nM) for baseline receptor occupancy; optimal for differentiating high-/low-affinity ligands. - LogP ~3.0 allows probing lipophilicity-driven membrane permeability without picomolar potency confounding. - 98% purity reference standard (HPLC/LC-MS/NMR) minimizes interference from structurally similar impurities.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 356093-86-2
Cat. No. B1298165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxybenzyl)cyclohexanamine
CAS356093-86-2
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC2CCCCC2)OC
InChIInChI=1S/C15H23NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3
InChIKeyLORGUVNNLNEAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethoxybenzyl)cyclohexanamine: Sigma-2 Receptor and Lipophilicity SAR


N-(2,4-Dimethoxybenzyl)cyclohexanamine (CAS 356093-86-2) is a secondary amine featuring a cyclohexylamine core substituted with a 2,4-dimethoxybenzyl group . This specific substitution pattern confers a moderate sigma‑2 receptor affinity (Ki = 90 nM) and a calculated LogP of approximately 3.0–3.3, positioning it as a useful scaffold for structure‑activity relationship (SAR) studies targeting sigma‑2‑mediated pathways [1].

Sigma‑2 receptor tool

Defined affinity baseline for receptor occupancy studies

Lipophilicity SAR scaffold

Regioisomer‑controlled substitution pattern for permeability studies

Analytical reference standard

Certified purity supports method development

Regioisomer Interchangeability Risks


Even minor shifts in methoxy group positioning—such as 3,4‑ vs. 2,4‑substitution—alter lipophilicity, electronic distribution, and steric accessibility of the amine, which directly impact target engagement and membrane permeability . Substituting a generic “dimethoxybenzyl” analog without controlling the substitution pattern risks invalidating SAR hypotheses or compromising batch‑to‑batch reproducibility in receptor‑binding assays [1].

Regioisomer substitution pattern

Methoxy position shift (2,4‑ vs 3,4‑) alters lipophilicity and receptor binding, potentially shifting SAR outcomes.

Generic dimethoxybenzyl analog

Uncontrolled substitution may compromise target engagement and membrane permeability predictions.

Batch‑to‑batch variability

Lack of regioisomer specification risks inconsistent receptor‑binding assay reproducibility.

Quantitative Differentiation from Analogs


Moderate Sigma-2 Affinity as Baseline Scaffold

N-(2,4-dimethoxybenzyl)cyclohexanamine displays a Ki of 90 nM at the rat sigma‑2 receptor (PC12 cells) [1]. In contrast, the highly optimized sigma‑2 agonist PB28 achieves a Ki of 0.68 nM [2]. This 132‑fold difference in potency underscores the compound's utility as a low‑affinity reference point for mechanistic studies or as a starting scaffold for affinity maturation.

Sigma‑2 affinity comparison
Reported
Target Ki 90 nM 132‑fold lower affinity PB28 Ki 0.68 nM
Defines moderate affinity baseline for sigma‑2 SAR
Rodent vs. human receptor context; cross‑study data
Sigma-2 receptor Binding affinity SAR

Lipophilicity Reduction vs. 3,4-Regioisomer

The 2,4‑dimethoxy substitution pattern yields a measured/calculated LogP of 3.02 , whereas the 3,4‑isomer shows a higher LogP of 3.19 (Hit2Lead) to 3.32 (ChemSpider) . This 0.17–0.30 log unit reduction translates to approximately a 1.5‑ to 2‑fold decrease in octanol/water partition coefficient, potentially affecting passive diffusion and tissue distribution.

Lipophilicity (LogP)
Class‑level
LogP 3.02 ΔLogP –0.17 to –0.30 vs. 3,4‑isomer
Lower lipophilicity may reduce non‑specific membrane binding
Computational models; experimental validation advised
Lipophilicity LogP Membrane permeability

High Purity for Reproducible Pharmacology

Commercially available batches of N-(2,4-dimethoxybenzyl)cyclohexanamine are routinely specified at 95% (AKSci) to 98% (Fluorochem) purity . In comparison, many dimethoxybenzyl analogs are offered only at 95% or lack documented purity, introducing variability in concentration‑response experiments. This well‑defined purity reduces the risk of artifactual activity arising from impurities.

Purity specification
Data to verify
95–98% (CoA) Up to 3% absolute higher purity than typical analog offerings
Higher purity supports reproducible binding experiments
Based on supplier specifications; independent verification recommended
Purity Quality control Reproducibility

Deployment Scenarios in Research and Industry


Sigma-2 Receptor Tool Compound

Use N-(2,4-dimethoxybenzyl)cyclohexanamine as a moderate‑affinity (Ki = 90 nM) sigma‑2 ligand to establish baseline receptor occupancy in competition binding assays, or as a control when evaluating novel sigma‑2 ligands. Its defined, non‑picomolar affinity allows for clear differentiation between high‑ and low‑affinity binding modes [1].

Lipophilicity SAR and Prodrug Design Scaffold

The 2,4‑dimethoxy substitution provides a LogP of 3.02, which is ~0.2 log units lower than the 3,4‑isomer. This scaffold can be employed to probe how subtle changes in lipophilicity influence cellular permeability, plasma protein binding, or tissue distribution in early‑stage drug discovery campaigns .

Reference Standard for Analytical Method Development

Procure the 98% purity grade (Fluorochem) to serve as a certified reference standard for HPLC, LC‑MS, or NMR method validation when quantifying related dimethoxybenzyl cyclohexanamines in complex mixtures. The higher purity minimizes interference from structurally similar impurities .

Application
Selection Property
Validation Focus
Sigma‑2 receptor binding studies
Defined sigma‑2 binding profile
Binding assay reproducibility and occupancy thresholds
Lipophilicity SAR and permeability studies
Regioisomer‑controlled lipophilicity
Passive diffusion and non‑specific binding assessment
Analytical method development
Certified high‑purity specification
HPLC/LC‑MS method validation and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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